PTP1B-IN-3 (diammonium)
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Overview
Description
PTP1B-IN-3 (diammonium) is a highly effective and orally bioavailable inhibitor of the protein tyrosine phosphatase 1B enzyme. This compound has shown significant potential in the treatment of diabetes and cancer due to its ability to inhibit the protein tyrosine phosphatase 1B enzyme with an IC50 value of 120 nanomolar for both protein tyrosine phosphatase 1B and T cell protein tyrosine phosphatase .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PTP1B-IN-3 (diammonium) involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of chemical reactions that ensure high purity and efficacy .
Industrial Production Methods
Industrial production of PTP1B-IN-3 (diammonium) involves large-scale synthesis using optimized reaction conditions to ensure consistent quality and yield. The process includes stringent quality control measures to maintain the compound’s bioavailability and potency .
Chemical Reactions Analysis
Types of Reactions
PTP1B-IN-3 (diammonium) primarily undergoes reactions that involve its interaction with the protein tyrosine phosphatase 1B enzyme. These reactions include:
Inhibition Reactions: The compound inhibits the activity of the protein tyrosine phosphatase 1B enzyme by binding to its active site.
Binding Reactions: It binds to the catalytic site of the enzyme, preventing the dephosphorylation of target proteins.
Common Reagents and Conditions
The common reagents used in the synthesis and reactions of PTP1B-IN-3 (diammonium) include organic solvents, catalysts, and specific intermediates. The reaction conditions are carefully controlled to ensure the stability and efficacy of the compound .
Major Products Formed
The major product formed from the reactions involving PTP1B-IN-3 (diammonium) is the inhibited form of the protein tyrosine phosphatase 1B enzyme, which leads to increased insulin sensitivity and potential anticancer effects .
Scientific Research Applications
PTP1B-IN-3 (diammonium) has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of protein tyrosine phosphatase 1B enzyme.
Biology: Investigated for its role in modulating insulin signaling pathways and its effects on glucose metabolism.
Medicine: Explored as a potential therapeutic agent for the treatment of type 2 diabetes mellitus and certain types of cancer.
Industry: Utilized in the development of new pharmaceuticals targeting protein tyrosine phosphatase 1B enzyme
Mechanism of Action
PTP1B-IN-3 (diammonium) exerts its effects by inhibiting the protein tyrosine phosphatase 1B enzyme. The compound binds to the catalytic site of the enzyme, preventing the dephosphorylation of target proteins. This inhibition leads to increased phosphorylation of the insulin receptor, enhancing insulin sensitivity and improving glucose metabolism. Additionally, the compound’s inhibition of protein tyrosine phosphatase 1B enzyme has shown potential anticancer effects by modulating various signaling pathways involved in cell growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
Protein Tyrosine Phosphatase 1B Inhibitor 1: Another potent inhibitor of the protein tyrosine phosphatase 1B enzyme with similar antidiabetic properties.
Protein Tyrosine Phosphatase 1B Inhibitor 2: Known for its anticancer effects and ability to modulate insulin signaling pathways.
Uniqueness
PTP1B-IN-3 (diammonium) stands out due to its high oral bioavailability and potent inhibitory effects on both protein tyrosine phosphatase 1B and T cell protein tyrosine phosphatase enzymes. Its dual inhibition mechanism and favorable pharmacokinetic properties make it a promising candidate for therapeutic applications in diabetes and cancer .
Properties
IUPAC Name |
azane;[(3-bromo-7-cyanonaphthalen-2-yl)-difluoromethyl]phosphonic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrF2NO3P.2H3N/c13-11-5-8-2-1-7(6-16)3-9(8)4-10(11)12(14,15)20(17,18)19;;/h1-5H,(H2,17,18,19);2*1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKKOXAMRGUYZIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=C(C=C2C=C1C#N)C(F)(F)P(=O)(O)O)Br.N.N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrF2N3O3P |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.12 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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